molecular formula C14H13BrO2 B8015295 Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- CAS No. 70151-69-8

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-

Cat. No.: B8015295
CAS No.: 70151-69-8
M. Wt: 293.15 g/mol
InChI Key: PYBWZUBAZKHOEH-UHFFFAOYSA-N
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Description

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromomethyl group and a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- typically involves the bromination of a benzyl alcohol derivative. One common method is the reaction of 4-(4-methoxyphenoxy)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes the transition state and facilitates the reaction.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(bromomethyl)-4-(methoxy)-: Similar structure but lacks the phenoxy group.

    Benzene, 1-(chloromethyl)-4-(4-methoxyphenoxy)-: Similar structure with a chlorine atom instead of bromine.

    Benzene, 1-(bromomethyl)-4-(4-hydroxyphenoxy)-: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- is unique due to the presence of both bromomethyl and methoxyphenoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Biological Activity

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-, also known as 1-bromo-4-(4-methoxyphenoxy)benzene, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, including toxicity, pharmacological properties, and relevant case studies.

  • Chemical Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • Structure : The compound features a bromomethyl group attached to a benzene ring, which is further substituted with a methoxyphenoxy group.

Antimicrobial Activity

Recent studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown efficacy against various bacterial strains and fungi. The methoxy group in the compound may enhance its lipophilicity, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects .

Antioxidant Activity

Compounds containing phenolic structures are known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This action can prevent oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines have indicated that certain brominated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For instance, studies have shown that benzene derivatives can affect cell viability in human cancer cell lines, suggesting potential applications in cancer therapy .

1. Antiparasitic Activity

A study evaluating the biological activity of dibenzo[b,e]oxepin derivatives highlighted their effectiveness against nematodes such as Caenorhabditis elegans. While not directly related to our compound, the findings suggest that similar structural frameworks may yield promising antiparasitic agents .

2. Toxicokinetics

The toxicokinetics of benzene derivatives indicate that they are readily absorbed through various routes, including inhalation and dermal exposure. The metabolism primarily occurs in the liver, leading to the formation of reactive metabolites that can cause genetic damage and increase the risk of leukemia. Genetic polymorphisms in metabolic enzymes can influence individual susceptibility to these effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzene derivatives. Modifications at specific positions on the aromatic ring can significantly alter potency and selectivity for biological targets. For example, halogen substitutions have been shown to enhance receptor binding affinity and selectivity in various studies involving adenosine receptor agonists .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacteria and fungi
AntioxidantAbility to neutralize free radicals
CytotoxicityInduces apoptosis in cancer cells through ROS generation
AntiparasiticEfficacy against nematodes like C. elegans
ToxicokineticsAbsorption and metabolism leading to potential genetic damage

Properties

IUPAC Name

1-(bromomethyl)-4-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBWZUBAZKHOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260655
Record name 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70151-69-8
Record name 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70151-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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